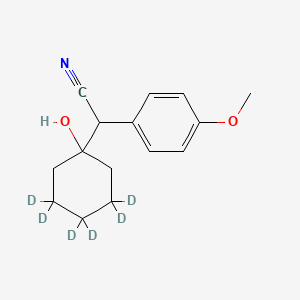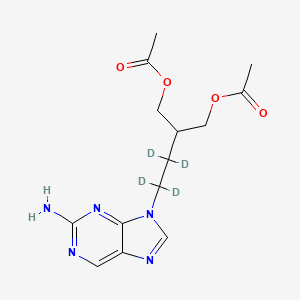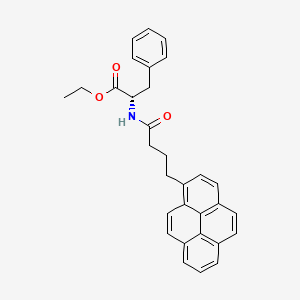
Fmoc-Lys(Z)-Cl
Übersicht
Beschreibung
Fmoc-Lys(Z)-Cl: , also known as Nα-Fmoc-Nε-Z-L-lysine chloride, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the Z (benzyloxycarbonyl) group protects the side chain amine of lysine. The chloride form is often used for its reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Z)-Cl typically involves the protection of the lysine amino group with the Fmoc group and the side chain amine with the Z group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. This intermediate is then reacted with benzyl chloroformate (Z-Cl) to protect the side chain amine, resulting in Fmoc-Lys(Z)-OH. Finally, the hydroxyl group is converted to chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Lys(Z)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Deprotection Reactions: The Fmoc and Z groups can be removed under specific conditions to yield free lysine or its derivatives.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Z Removal: Hydrogenation over Pd/C or treatment with TFMSA.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Deprotected Lysine: Removal of both Fmoc and Z groups yields free lysine.
Substituted Derivatives: Reaction with nucleophiles forms various lysine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Lys(Z)-Cl is extensively used in peptide synthesis, particularly in the SPPS method. It allows for the stepwise assembly of peptides with high efficiency and purity .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides and as a building block for various bioconjugates .
Wirkmechanismus
The mechanism of action of Fmoc-Lys(Z)-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, preventing unwanted reactions during peptide assembly. The Z group protects the side chain amine, allowing for selective reactions at the amino terminus. The protecting groups are removed under specific conditions to yield the desired peptide or protein .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(Boc)-Cl: Uses tert-butyloxycarbonyl (Boc) as the side chain protecting group.
Fmoc-Lys(Mtt)-Cl: Uses 4-methyltrityl (Mtt) as the side chain protecting group.
Fmoc-Lys(Alloc)-Cl: Uses allyloxycarbonyl (Alloc) as the side chain protecting group.
Uniqueness: Fmoc-Lys(Z)-Cl is unique due to the combination of Fmoc and Z protecting groups, which provide high stability and selectivity during peptide synthesis. The Z group is particularly useful for protecting the side chain amine in lysine, allowing for efficient synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
benzyl N-[(5S)-6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXUSZTTOPURF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107924 | |
| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-56-8 | |
| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
